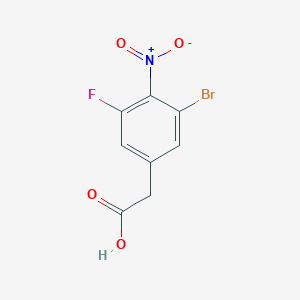
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid is an organic compound that features a phenyl ring substituted with bromine, fluorine, and nitro groups, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor.
Acetic Acid Introduction: The acetic acid moiety is typically introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation: The acetic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium methoxide for methoxy substitution, potassium tert-butoxide for tert-butyl substitution.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(3-bromo-5-fluoro-4-aminophenyl)acetic acid.
Substitution: 2-(3-methoxy-5-fluoro-4-nitrophenyl)acetic acid, 2-(3-tert-butyl-5-fluoro-4-nitrophenyl)acetic acid.
Oxidation: this compound derivatives with additional carboxylic acid groups.
Scientific Research Applications
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways involving aromatic compounds.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions, while the bromine and fluorine atoms can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromo-4-nitrophenyl)acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(3-fluoro-4-nitrophenyl)acetic acid: Lacks the bromine atom, which may influence its chemical properties and applications.
2-(3-bromo-5-fluoro-4-aminophenyl)acetic acid:
Uniqueness
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid is unique due to the presence of all three substituents (bromine, fluorine, and nitro) on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can provide a balance of electronic and steric effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H5BrFNO4 |
|---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-4(3-7(12)13)2-6(10)8(5)11(14)15/h1-2H,3H2,(H,12,13) |
InChI Key |
UXKNLOHMMHSOJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


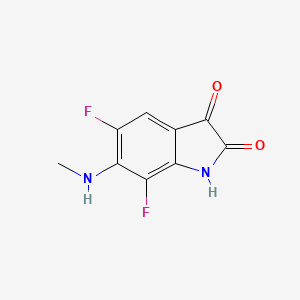

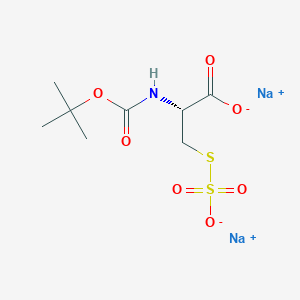
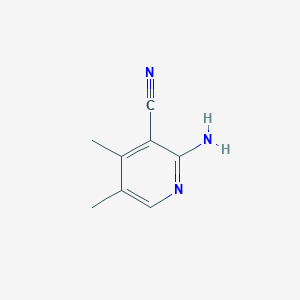
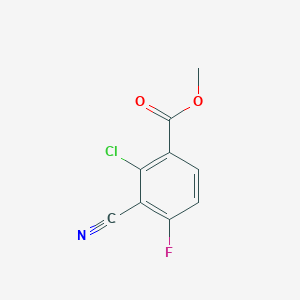
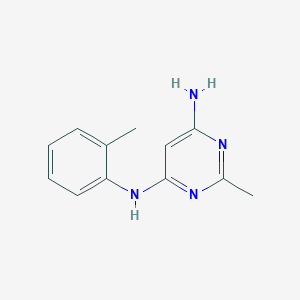


![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
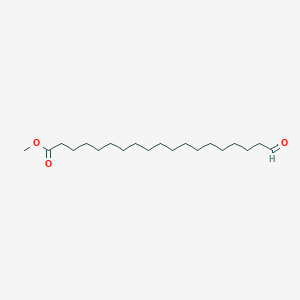
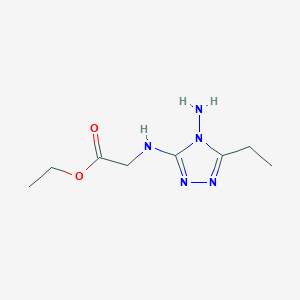
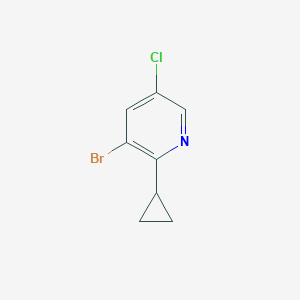
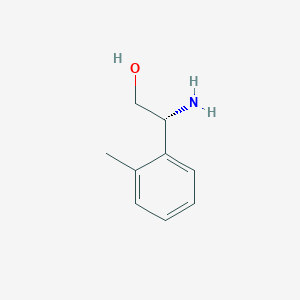
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
